molecular formula C17H33NO2 B8752753 (4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol CAS No. 24448-07-5

(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol

Cat. No.: B8752753
CAS No.: 24448-07-5
M. Wt: 283.4 g/mol
InChI Key: VBFBQEURBQANIX-UHFFFAOYSA-N
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Description

(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol is a chemical compound with the molecular formula C17H33NO2 and a molecular weight of 283.45 g/mol It is known for its unique structure, which includes an oxazoline ring, an ethyl group, and an undecyl chain

Chemical Reactions Analysis

(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of (4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile, participating in various biochemical pathways . The ethyl and undecyl groups contribute to the compound’s hydrophobic properties, affecting its solubility and interaction with biological membranes .

Comparison with Similar Compounds

(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol can be compared with other oxazoline derivatives, such as:

Properties

CAS No.

24448-07-5

Molecular Formula

C17H33NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(4-ethyl-2-undecyl-5H-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C17H33NO2/c1-3-5-6-7-8-9-10-11-12-13-16-18-17(4-2,14-19)15-20-16/h19H,3-15H2,1-2H3

InChI Key

VBFBQEURBQANIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC(CO1)(CC)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

26 g (130 mmoles) of dodecanoic acid and 31 g (260 mmoles) of 2-amino-2-ethyl-1,3-propanediol were condensed together by heating at 185°-190° C. for 30 hours. Work up and distillation of the residue at 160°-162° C./1 mm Hg gave 33.19 g (90%) of the product.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Yield
90%

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